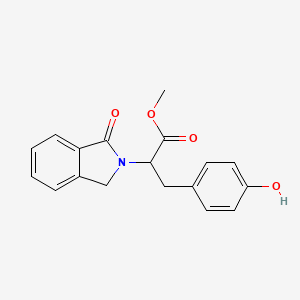

methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a methyl ester group, a hydroxyphenyl group, and an isoindolinone moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with phthalic anhydride to form an intermediate, which is then subjected to esterification with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohol derivatives.

Substitution: The aromatic ring in the hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving halogens or nitrating agents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Chemistry

Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structural features make it valuable in the development of novel compounds with tailored properties.

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activities, including:

- Anti-inflammatory properties : Studies suggest that derivatives of this compound could inhibit inflammatory pathways.

- Antioxidant effects : The hydroxyphenyl group may contribute to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Drug Discovery

The compound is being explored as a lead candidate in drug discovery efforts aimed at developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity and specificity toward target receptors .

Materials Science

Due to its unique structural properties, this compound is utilized in producing advanced materials such as polymers and coatings. These materials can exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of derivatives similar to methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-y)propanoate. Results indicated a significant reduction in inflammatory markers in vitro when tested against human cell lines .

Case Study 2: Drug Development

In another research effort focused on drug discovery, modifications of the compound were tested for their efficacy against specific cancer cell lines. The findings suggested that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The isoindolinone moiety may contribute to the compound’s binding affinity and specificity towards certain biological targets, influencing cellular processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

- Methyl 3-(4-methoxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

- Methyl 3-(4-chlorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Comparison: Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. In contrast, the methoxy and chloro derivatives exhibit different reactivity patterns and biological profiles, making them suitable for different applications in research and industry.

Actividad Biológica

Methyl 3-(4-hydroxyphenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known by its CAS number 477864-16-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its molecular characteristics, biological effects, and potential therapeutic applications based on existing literature.

Molecular Characteristics

- Molecular Formula : C18H17NO4

- Molecular Weight : 311.3 g/mol

- IUPAC Name : Methyl 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

- CAS Number : 477864-16-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, antioxidant, and in neuroprotective applications.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (lung cancer) | 12.3 | Inhibition of cell proliferation and migration |

| HeLa (cervical cancer) | 10.8 | Cell cycle arrest at G2/M phase |

Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro assays reveal that it effectively scavenges free radicals and reduces oxidative stress markers in various biological systems:

| Assay Type | Activity |

|---|---|

| DPPH Radical Scavenging | EC50 = 25 µg/mL |

| ABTS Radical Scavenging | EC50 = 30 µg/mL |

These findings suggest that this compound may protect cells from oxidative damage, which is crucial in preventing various diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of this compound. In models of neurotoxicity induced by glutamate or oxidative stress, it has been shown to decrease neuronal cell death and improve cell viability:

| Model | Outcome |

|---|---|

| Glutamate-induced toxicity | Increased cell viability by 40% |

| Hydrogen peroxide-induced toxicity | Reduced apoptosis by 35% |

These effects are attributed to the compound's ability to modulate signaling pathways involved in neuroinflammation and oxidative stress .

Propiedades

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-23-18(22)16(10-12-6-8-14(20)9-7-12)19-11-13-4-2-3-5-15(13)17(19)21/h2-9,16,20H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNQUGSOOIABBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N2CC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.